2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a triazolo-triazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo-triazine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE stands out due to its triazolo-triazine core, which provides stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack this unique structural feature .
Properties
Molecular Formula |
C16H18N6O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H18N6O2S/c1-10(2)21(12-7-5-4-6-8-12)13(23)9-25-16-19-18-15-17-14(24)11(3)20-22(15)16/h4-8,10H,9H2,1-3H3,(H,17,18,24) |
InChI Key |
TUUCAYSJCXJENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)NC1=O |
Origin of Product |
United States |
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